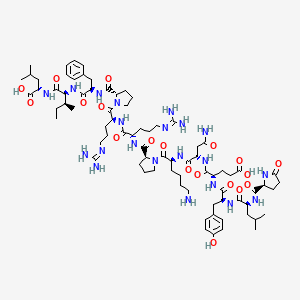

Neurotensin, phe(11)-

Description

Overview of Neurotensin (B549771) as a Central and Peripheral Neuropeptide

Neurotensin (NT) is a 13-amino acid neuropeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu. frontiersin.org It was first isolated from bovine hypothalamus and functions as a significant signaling molecule in both the central and peripheral nervous systems. frontiersin.orgwikipedia.org

In the central nervous system (CNS), neurotensin is widely distributed, with the highest concentrations found in areas such as the hypothalamus, amygdala, substantia nigra, and nucleus accumbens. wikipedia.orggenscript.com Within the brain, it acts as a neurotransmitter or neuromodulator, influencing a variety of physiological processes. frontiersin.org Its functions include inducing analgesia (pain relief), hypothermia (lowering body temperature), and modulating locomotor activity. wikipedia.orgfrontiersin.org Neurotensin has a particularly well-documented interaction with the dopaminergic system, suggesting its involvement in conditions like schizophrenia and in the mechanisms of antipsychotic drugs. wikipedia.orgnih.gov

In the periphery, neurotensin is present in the enteroendocrine cells of the small intestine and acts as a hormone in the gastrointestinal tract. frontiersin.orgwikipedia.org Its peripheral actions include regulating gut motility, pancreatic and biliary secretions, and smooth muscle contraction. frontiersin.orgwikipedia.org It can also influence the cardiovascular system by causing vasodilation, which can lead to a drop in blood pressure, and by increasing vascular permeability. wikipedia.orggenscript.com Neurotensin mediates its diverse effects by binding to three distinct receptor subtypes: NTS1, NTS2, and NTS3/sortilin. frontiersin.orggenscript.com NTS1 and NTS2 are G protein-coupled receptors (GPCRs), with NTS1 being the high-affinity receptor through which many of neurotensin's classical effects are mediated. frontiersin.orgnih.gov

The Role of Synthetic Analogues in Elucidating Neurotensin Biology

The study of neurotensin's physiological roles is complicated by its rapid degradation by proteases in vivo, resulting in a very short half-life of less than two minutes. frontiersin.orgacs.org This instability limits its systemic activity and makes it challenging to use native neurotensin as a research tool or therapeutic agent. nih.gov To overcome these limitations, researchers have developed a wide array of synthetic neurotensin analogues. nih.gov

These synthetic analogues are modified versions of the native peptide, designed to have improved properties such as increased stability against enzymatic degradation and better ability to cross the blood-brain barrier. nih.govgoogle.com A crucial finding in this field was that the C-terminal fragment of neurotensin, specifically the sequence from amino acid 8 to 13 (Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³), retains the full biological activity of the parent peptide. acs.orgmdpi.com Consequently, most synthetic analogues have been developed based on this shorter NT(8-13) fragment. acs.org

By systematically modifying the amino acid sequence, researchers can create analogues with enhanced selectivity for specific neurotensin receptor subtypes (NTS1 or NTS2). frontiersin.orgacs.org This selectivity is vital for dissecting the specific functions associated with each receptor. For example, NTS1 activation is linked to hypothermia and effects on the dopaminergic system, while NTS2 activation is primarily associated with analgesia without the adverse effects mediated by NTS1. acs.org The development of these tools has been instrumental in clarifying the distinct and overlapping roles of neurotensin receptors in health and disease. nih.govnih.gov

Significance of Amino Acid Substitutions at Position 11 in Neurotensin Analogues

Within the active NT(8-13) fragment, the tyrosine residue at position 11 (Tyr¹¹) has been identified as a critical determinant for receptor binding and selectivity. acs.orgacs.org The aromatic side chain of Tyr¹¹ is known to be important for binding to the NTS1 receptor. acs.orgox.ac.uk Molecular modeling and structural studies have shown that this residue fits into a binding pocket on the receptor, where it can form important interactions. acs.orgox.ac.uk

Substituting the native Tyr¹¹ with other amino acids has profound effects on the analogue's biological activity. The hydroxyl (-OH) group of the tyrosine is implicated in forming hydrogen bonds within the receptor binding site. ox.ac.uknih.gov Replacing tyrosine with an amino acid that lacks this hydroxyl group but retains an aromatic ring, such as phenylalanine (Phe), allows researchers to probe the specific role of this hydrogen-bonding capability. acs.orgnih.gov

The substitution of Tyr¹¹ with Phenylalanine to create [Phe¹¹]-Neurotensin results in an analogue that retains the aromatic function but cannot form the same hydrogen bonds as the native peptide. acs.orgnih.gov Studies have shown that this single substitution leads to a significant decrease in binding affinity and potency at the NTS1 receptor. ox.ac.uk This finding underscores the importance of the Tyr¹¹ hydroxyl group for high-affinity interaction with NTS1. ox.ac.uk Such substitutions are a cornerstone of structure-activity relationship (SAR) studies, providing deep insights into the molecular requirements for ligand recognition and receptor activation. acs.orgacs.org By comparing the activity of native neurotensin with analogues like [Phe¹¹]-Neurotensin, scientists can precisely map the interactions that govern the peptide's function.

Data Tables

Table 1: Comparison of Binding Affinity for Neurotensin Analogues at Position 11

| Analogue | Substitution at Position 11 | Relative Binding Affinity at NTS1 | Key Finding | Reference |

| Neurotensin (Native) | Tyrosine (Tyr) | High | Native peptide shows strong binding. | acs.org |

| [Phe¹¹]-Neurotensin | Phenylalanine (Phe) | Reduced (5-fold decrease) | Loss of the hydroxyl group significantly reduces binding affinity. | ox.ac.uknih.gov |

| [Trp¹¹]-Neurotensin | Tryptophan (Trp) | Reduced (2-fold decrease) | Retaining an aromatic function preserves some binding capability. | nih.gov |

| [Nal¹¹]-Neurotensin | 3-(1-naphthyl)-l-alanine (B556740) (Nal) | Reduced (10-fold decrease) | The size and orientation of the aromatic group are crucial for binding. | ox.ac.uknih.gov |

Properties

CAS No. |

64088-66-0 |

|---|---|

Molecular Formula |

C78H121N21O19 |

Molecular Weight |

1656.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C78H121N21O19/c1-7-44(6)63(73(114)96-57(76(117)118)38-43(4)5)97-70(111)55(39-45-17-9-8-10-18-45)95-72(113)59-23-16-36-99(59)75(116)52(21-14-34-86-78(83)84)90-64(105)48(20-13-33-85-77(81)82)89-71(112)58-22-15-35-98(58)74(115)51(19-11-12-32-79)91-69(110)56(41-60(80)101)94-66(107)50(29-31-62(103)104)88-68(109)54(40-46-24-26-47(100)27-25-46)93-67(108)53(37-42(2)3)92-65(106)49-28-30-61(102)87-49/h8-10,17-18,24-27,42-44,48-59,63,100H,7,11-16,19-23,28-41,79H2,1-6H3,(H2,80,101)(H,87,102)(H,88,109)(H,89,112)(H,90,105)(H,91,110)(H,92,106)(H,93,108)(H,94,107)(H,95,113)(H,96,114)(H,97,111)(H,103,104)(H,117,118)(H4,81,82,85)(H4,83,84,86)/t44-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-,63-/m0/s1 |

InChI Key |

MCMGOYUTSWWIKX-RINULEKGSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |

Other CAS No. |

64088-66-0 |

sequence |

XLYENKPRRPFIL |

Synonyms |

11-Phe-neurotensin neurotensin, Phe(11)- neurotensin, phenylalanine(11)- |

Origin of Product |

United States |

Neurotensin Receptor Interactions and Pharmacological Characterization of Neurotensin, Phe 11 and Derivatives

High-Affinity (NTS1), Low-Affinity (NTS2), and Atypical (NTS3) Neurotensin (B549771) Receptor Subtypes

Neurotensin (NT) exerts its physiological effects through three distinct receptor subtypes: NTS1, NTS2, and NTS3 (also known as sortilin 1). Current time information in Lisbon, PT. NTS1 and NTS2 are members of the G-protein coupled receptor (GPCR) superfamily, characterized by their seven transmembrane domains. acs.org In contrast, NTS3 is a single transmembrane domain receptor and is not coupled to G-proteins. frontiersin.orgnih.gov

The NTS1 receptor is classified as a high-affinity receptor for neurotensin. acs.org It is broadly distributed in both the central nervous system and peripheral tissues, including the intestine. acs.orgacs.org Activation of NTS1 is primarily linked to the Gq protein, leading to the stimulation of phospholipase C and subsequent intracellular calcium mobilization. Current time information in Lisbon, PT. This receptor is believed to mediate many of the well-known central and peripheral effects of neurotensin. nih.gov

The NTS2 receptor, on the other hand, is considered a low-affinity receptor for neurotensin. acs.org Its expression is more restricted, being found predominantly in the brain. Current time information in Lisbon, PT. While also a GPCR, the signaling pathways associated with NTS2 are more varied and less characterized than those of NTS1. frontiersin.org

NTS3/sortilin is structurally and functionally distinct from NTS1 and NTS2. acs.org It plays a role in the intracellular sorting of neurotensin and other proteins. acs.org While it binds neurotensin, its affinity is substantially lower than that of NTS1. acs.org

Receptor Binding Affinities and Selectivity of Neurotensin, Phe(11)- and Analogues

The substitution of the native tyrosine (Tyr) at position 11 of the neurotensin peptide with phenylalanine (Phe) and other analogues has profound effects on receptor binding affinity and selectivity.

The replacement of the hydroxyl group of Tyr11 with a hydrogen atom to form [Phe11]-neurotensin results in a notable decrease in binding affinity for the NTS1 receptor. nih.govacs.org Studies have shown a 5-fold reduction in binding affinity at NTS1 when Tyr11 is substituted with Phe. nih.govacs.org This highlights the importance of the phenolic hydroxyl group of Tyr11 for high-affinity binding to NTS1. nih.govacs.org

Further substitutions at this position with other aromatic amino acids also modulate binding affinity. For instance, substitution with tryptophan (Trp) leads to a 2-fold reduction in NTS1 affinity, while using the bicyclic aromatic amino acid 3-(1-naphthyl)-l-alanine (B556740) (Nal) causes a more significant 10-fold decrease. nih.govacs.org These findings underscore the sensitivity of the NTS1 binding pocket to the specific chemical nature of the residue at position 11. While these analogues retain an aromatic function, the removal of the hydrogen-bonding capability of the Tyr hydroxyl group impacts their interaction with the receptor. nih.govacs.org

Modifications at position 11 are a key strategy for altering the selectivity of neurotensin analogues between the NTS1 and NTS2 receptor subtypes. frontiersin.org While many modifications reduce affinity for NTS1, some can concurrently enhance selectivity for NTS2.

For example, the introduction of a lysine (B10760008) (Lys) residue at position 11 leads to a dramatic loss of affinity at NTS1, which is more pronounced than the loss of affinity at NTS2, thereby resulting in a significant selectivity for the NTS2 receptor. frontiersin.org This is attributed to the different electrostatic environments within the binding pockets of the two receptors; the Lys11 residue can form a favorable salt bridge with an acidic residue (Glu179) in NTS2, a feature not present in NTS1. frontiersin.org

The use of cyclic surrogates of tyrosine at position 11 has also proven effective in enhancing NTS2 selectivity. acs.orgresearchgate.net For instance, replacing Tyr11 with 6-OH-Tic or 7-OH-Tic results in a significant loss of binding affinity for NTS1, which in turn leads to a higher selectivity for NTS2. acs.orgresearchgate.net Combining these modifications with others, such as the incorporation of β³hLys at position 8, can produce potent and highly selective NTS2 analogues. researchgate.net The incorporation of a D-tryptophan (D-Trp) at position 11, especially when combined with other modifications, can also lead to a substantial loss of NTS1 affinity and a resulting increase in NTS2 selectivity. frontiersin.org

Agonist and Antagonist Properties of Neurotensin, Phe(11)- Analogues

The functional outcome of the interaction between neurotensin analogues and their receptors is highly dependent on the specific structural modifications at position 11.

Analogues with aromatic substitutions at position 11 that retain the aromatic character, such as [Phe11]-NT and [Trp11]-NT, generally act as agonists at the NTS1 receptor, meaning they can activate the receptor and elicit a cellular response. nih.govacs.org Despite their reduced binding affinity compared to native neurotensin, they are still capable of inducing receptor activation. nih.govacs.org The activation of NTS1 by these agonists typically leads to an increase in intracellular calcium levels. researchgate.net

The functional activity of these analogues often correlates with their binding affinity. researchgate.net For instance, neurotensin analogues that bind with high affinity to NTS1 are generally potent in mobilizing intracellular calcium. researchgate.net

Strategic modifications at position 11, including stereochemical changes and the introduction of conformationally constrained residues, can convert a neurotensin analogue from an agonist to an antagonist. An antagonist is a molecule that binds to a receptor but does not activate it, thereby blocking the action of the natural agonist.

A key example is the replacement of Tyr11 with its D-isomer, D-tryptophan (D-Trp). [D-Trp11]-NT acts as a specific and competitive antagonist of the contractile effect of neurotensin in certain tissues. Similarly, the substitution of Tyr11 with Tyr(Me) also yields a competitive antagonist.

Furthermore, introducing conformational restraints at position 11 can lead to antagonism. An analogue where Tyr11 was replaced with the conformationally restricted residue 7-hydroxy-3,4-dihydro-1h-isoquinoline-3 (7-OH-TIC) was found to bind to NTS1 with an affinity similar to the agonist fragment NT(10-13), but it was unable to activate the receptor and instead acted as an antagonist. acs.orgnih.gov This suggests that the flexibility of the Tyr11 side chain is a crucial element for triggering the conformational changes in the NTS1 receptor that lead to its activation. acs.orgnih.gov Restricting this flexibility can therefore result in a molecule that binds but fails to initiate a functional response. acs.orgnih.gov

Structure Activity Relationship Sar Studies of Neurotensin Analogues with Position 11 Modifications

Conformational Determinants of Tyr11/Phe11 for Receptor Interaction and Activation

The specific three-dimensional orientation of the aromatic side chain at position 11 is a key determinant of neurotensin's ability to bind and activate its receptors, primarily the neurotensin (B549771) receptor 1 (NTS1). nih.gov Tyr11, in particular, appears to be more intricately involved in the process of receptor activation than in simply securing the peptide's affinity for the receptor. nih.gov

Biophysical studies, including Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR), have been employed to map the binding interaction between neurotensin fragments and NTS1. nih.govacs.org These investigations revealed that the binding mode of the C-terminal fragment is heterogeneous. nih.gov Molecular dynamics (MD) simulations have complemented these findings, showing that the Tyr11 residue, when bound to NTS1, is not static but can exist in at least two principal χ1 rotameric states: gauche plus (g+) and gauche minus (g-). nih.govacs.org

While crystal structures of neurotensin bound to NTS1 consistently show the Tyr11 residue in the g+ conformation, the MD simulations suggest that the g- state may also be functionally important. nih.govacs.org This inherent flexibility of the Tyr11 side chain is hypothesized to be a requirement for effective receptor activation. To test this, researchers synthesized neurotensin analogues where the dynamics of the side chain at position 11 were restrained, for instance by replacing Tyr11 with 7-OH-Tic. This constrained analogue was able to bind to NTS1 with an affinity comparable to the natural fragment but failed to activate the receptor, instead acting as an antagonist. nih.govacs.org This finding strongly supports the model that conformational flexibility at position 11 is a critical determinant for triggering the activation of NTS1. nih.gov

Influence of Aromaticity, Hydroxyl Group, and Stereochemistry at Position 11 on Biological Activity

Modifications to the chemical properties of the amino acid at position 11, including its aromaticity, the presence of a hydroxyl group, and its stereochemical configuration, have profound effects on the biological activity of neurotensin analogues. The presence of an aromatic ring at this position is considered essential for activity. elsevierpure.com

The hydroxyl group of the native Tyr11 has been shown to contribute significantly to the peptide's binding affinity for its receptors, but not to its intrinsic activity. nih.gov When Tyr11 is replaced by Phe11, which lacks the hydroxyl group, there is a noticeable decrease in potency, although the analogue, [Phe11]-neurotensin, still acts as a full agonist. nih.gov This suggests the hydroxyl group participates in interactions that stabilize the ligand-receptor complex, thereby increasing affinity. nih.gov

The stereochemistry at position 11 is also a critical factor. In in-vitro assays on smooth muscle preparations, analogues with L-amino acids are more potent than their D-amino acid counterparts. nih.gov The rank order of potency in these tests was found to be: Neurotensin ([L-Tyr11]) > [L-Phe11]-NT > [D-Tyr11]-NT > [D-Phe11]-NT. nih.gov Interestingly, this relationship can be context-dependent, as studies on the ability of these analogues to induce hypothermia in vivo showed that [D-Phe11]-NT and [D-Tyr11]-NT were more potent than their L-isomers. nih.gov This discrepancy is likely due to the increased resistance of the D-amino acid-containing peptides to degradation by peptidases in vivo. bac-lac.gc.cascience.gov

Furthermore, substitutions with other aromatic residues can fine-tune receptor selectivity. Replacing Tyr11 with residues like 6-OH-Tic or 7-OH-Tic can decrease affinity for the NTS1 receptor while enhancing selectivity for the NTS2 receptor. acs.orgresearchgate.net Similarly, incorporating unnatural amino acids such as (L)-(+)-(β-phenylthiazol-4-yl)alanine at position 11 has been shown to preserve receptor binding and activity while improving plasma stability and selectivity for NTS1. researchgate.net

Data derived from in-vitro smooth muscle contraction assays. nih.gov

Molecular Determinants of the Neurotensin(8-13) C-Terminal Fragment for Receptor Efficacy

The C-terminal hexapeptide, NT(8-13) (Arg8-Arg9-Pro10-Tyr11-Ile12-Leu13), is not merely a truncated version of neurotensin; it is equipotent to, or in some cases more potent than, the full 13-amino acid peptide and encapsulates all the necessary information for biological activity. nih.govelsevierpure.com The efficacy of this fragment is determined by the specific contribution of each of its constituent amino acids.

Key molecular determinants within this fragment include:

Arg8 and Arg9 : The basic side chains of these two consecutive arginine residues are crucial for high-affinity binding to the NTS1 receptor. frontiersin.orgunibas.it The removal of these residues results in a dramatic loss of receptor affinity. unibas.it

Pro10 : The proline residue at this position is thought to be critical for inducing a reverse-turn conformation in the peptide backbone, which correctly orients the C-terminal residues for insertion into the receptor's binding pocket. elsevierpure.com

Tyr11 : As discussed, the aromatic side chain at this position is a cornerstone for receptor activation. elsevierpure.com

Ile12 and Leu13 : The lipophilic side chains of isoleucine at position 12 and leucine (B10760876) at position 13 are vital for biological activity. elsevierpure.com The C-terminal carboxyl group of Leu13 is also essential, as its removal or amidation leads to a complete loss of activity. researchgate.net Modifications at position 12, such as replacing Ile with tert-leucine (Tle), have been shown to enhance enzymatic stability and slightly improve selectivity toward the NTS2 receptor without compromising affinity. acs.org

Computational and Biophysical Approaches to Ligand-Receptor Docking and Dynamics

The study of neurotensin analogue interactions with their receptors has been greatly advanced by the integration of computational and biophysical techniques. These approaches provide a dynamic and detailed view of the ligand-receptor complex that is often unattainable through static structural methods alone.

Molecular Dynamics (MD) simulations have been instrumental in revealing the dynamic nature of the neurotensin-NTS1 interaction. nih.govacs.orgresearchgate.net As previously mentioned, MD studies identified multiple conformational states for the critical Tyr11 residue, suggesting that peptide flexibility is a key component of the activation mechanism. nih.govacs.org These simulations, initiated from static crystal structures, allow researchers to observe the transition of the receptor from inactive to active states and to understand how the binding of different ligands, such as agonists versus antagonists, influences the receptor's conformational ensemble. mdpi.com

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its receptor. nih.govresearchgate.net This method has been widely used to guide the design of novel neurotensin analogues. unibas.itresearchgate.net By docking proposed analogue structures into homology models or crystal structures of the NTS1 and NTS2 receptors, scientists can predict how modifications will affect binding affinity and selectivity, thereby rationalizing the selection of candidates for synthesis and experimental testing. nih.govunibas.it

Biophysical methods provide experimental data to validate and refine computational models.

Saturation Transfer Difference (STD) NMR has been used to map which parts of the neurotensin peptide are in close contact with the receptor, confirming the deep insertion of the C-terminal residues into the binding pocket. nih.govacs.org

Surface Plasmon Resonance (SPR) is another powerful biophysical tool used to study ligand-receptor interactions in real-time. uzh.chplos.org It allows for the quantitative measurement of binding affinities and kinetics, providing crucial data for SAR studies and for screening chemical libraries to discover novel non-peptidic ligands for neurotensin receptors. plos.orgacs.org

Together, these computational and biophysical approaches create a synergistic workflow, enabling a deeper, more dynamic understanding of the molecular determinants of neurotensin analogue binding and efficacy. nih.govacs.org

Intracellular Signaling Cascades Activated by Neurotensin, Phe 11 Analogues

G Protein-Coupling Profiles and Downstream Signaling Pathways (e.g., PLC, cAMP, MAPK, Akt)

Activation of NTS1 by an agonist initiates conformational changes that facilitate the coupling and activation of heterotrimeric G proteins. uzh.chnih.gov The primary G protein family coupled to NTS1 is the Gαq/11 family. nih.gov This coupling, in turn, activates downstream effector enzymes and second messenger systems.

G Protein-Coupling and Primary Effectors: Upon agonist binding, NTS1 catalyzes the exchange of GDP for GTP on the α-subunit of Gq/11 proteins. uzh.chnih.gov The activated Gαq subunit then stimulates phospholipase C (PLC). uzh.chpnas.orgnih.govcnr.it PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to a rapid and transient increase in intracellular calcium concentrations ([Ca2+]i). nih.govlktlabs.com DAG, along with Ca2+, activates protein kinase C (PKC). aacrjournals.org NTS1 activation has also been shown to stimulate adenylyl cyclase, another key effector enzyme. uzh.chpnas.orgnih.gov

Downstream Kinase Cascades: The initial G protein-mediated signals propagate through several critical kinase pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Akt (Protein Kinase B) pathways.

MAPK Pathway: Neurotensin (B549771) is a potent activator of the MAPK cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2, also known as p44/p42 MAPK). nih.govnih.govaacrjournals.org This activation can occur through PKC-dependent mechanisms, which in turn can activate c-Raf-1, leading to the sequential phosphorylation of MEK and finally ERK. aacrjournals.org In some cellular contexts, this entire cascade from NT binding to ERK activation is critical for mediating cell proliferation. aacrjournals.org

Akt Pathway: The PI3K/Akt signaling pathway is another significant target of NTS1 activation. cnr.it This pathway is crucial for cell survival and inhibition of apoptosis. The interaction between NTS1 and the PI3K/Akt pathway is implicated in the progression of certain cancers. cnr.it

Influence of Phe(11) Substitution: The C-terminal fragment of neurotensin, particularly residues 8-13, is essential for receptor binding and activation. pnas.org The tyrosine at position 11 (Tyr11) is known to be important for high-affinity binding. acs.org Studies on structure-activity relationships have shown that substituting Tyr11 with other aromatic residues like Phenylalanine (Phe) or Tryptophan (Trp) reduces binding affinity. acs.org However, these analogues, including [Phe11]-Neurotensin, retain the ability to activate NTS1 and its subsequent signaling pathways. acs.org This indicates that while the hydroxyl group of Tyr11 contributes to binding energy, the aromatic ring at this position is sufficient for inducing the conformational changes required for receptor activation.

Table 1: Key Signaling Pathways Activated by NTS1 Agonists This table is interactive. Click on the headers to sort.

| Component | Description | Key Molecules Involved | Primary Function | References |

|---|---|---|---|---|

| G Protein Coupling | Initial transduction step following agonist binding. | NTS1, Gαq/11 | Activation of effector enzymes | nih.gov |

| PLC Pathway | Primary effector pathway for Gαq/11. | Phospholipase C (PLC) | Generation of IP3 and DAG | uzh.chpnas.orgnih.govcnr.it |

| Calcium Mobilization | Release of calcium from intracellular stores. | IP3, [Ca2+]i | Activation of Ca2+-dependent enzymes (e.g., PKC, CAMKII) | cnr.itnih.govlktlabs.com |

| MAPK/ERK Pathway | Key cascade for cell proliferation and differentiation. | PKC, Raf, MEK, ERK1/2 | Regulation of gene transcription (e.g., c-Fos) | nih.govnih.govaacrjournals.org |

| PI3K/Akt Pathway | Central pathway for cell survival and growth. | PI3K, Akt | Inhibition of apoptosis, cell cycle progression | cnr.itmdpi.com |

Receptor Desensitization, Internalization, and Trafficking Modulated by Analogues

Prolonged or repeated exposure to an agonist leads to the desensitization of the GPCR response, a crucial mechanism to prevent cellular overstimulation. nih.gov For NTS1, this process involves receptor phosphorylation, β-arrestin recruitment, and subsequent internalization.

Desensitization and Internalization Mechanism: Following activation by an agonist like neurotensin or its analogues, NTS1 is rapidly phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event increases the receptor's affinity for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). nih.govacs.org The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively uncoupling it from further G protein activation and desensitizing the primary signal. uzh.ch

Furthermore, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery to initiate the internalization of the receptor-agonist complex via clathrin-mediated endocytosis. nih.govuzh.chnih.gov NTS1 is characterized as a "class B" GPCR, meaning it forms a stable, high-affinity complex with β-arrestins that remains associated as the receptor internalizes and traffics to endosomes. nih.gov

Receptor Trafficking: Once internalized into endosomes, the fate of the NTS1 receptor can vary. Some evidence suggests that the receptor is dephosphorylated and recycled back to the plasma membrane, allowing for the resensitization of the cell's response. nih.gov Other studies indicate that the internalized receptor complex is targeted to lysosomes for degradation. nih.gov This process of internalization and trafficking is not merely for signal termination but is also an active site for continued signaling. nih.govuzh.chnih.gov

Modulation by Position 11 Analogues: The ability of an analogue to induce desensitization and internalization is directly linked to its efficacy as an agonist and its ability to promote β-arrestin recruitment. Studies using analogues with a conformationally restrained residue at position 11, which prevents the necessary dynamic movements of the side chain, have shown that these molecules can bind to NTS1 but fail to activate it or stimulate β-arrestin recruitment. acs.orgnih.gov Such analogues act as antagonists, highlighting that the flexibility and specific orientation of the residue at position 11 are critical for triggering the full sequence of events leading to desensitization and internalization. acs.orgnih.gov Weaker agonists have also been shown to induce significantly less receptor desensitization compared to potent agonists like neurotensin itself. frontiersin.org Therefore, analogues like [Phe11]-Neurotensin, which act as agonists, are expected to induce the complete cycle of desensitization and internalization, though the kinetics and magnitude may differ from the native peptide depending on its precise binding affinity and efficacy. acs.org

G Protein-Dependent and G Protein-Independent Signaling Mechanisms

NTS1 signaling is not monolithic; it bifurcates into two major arms: a canonical G protein-dependent pathway and a non-canonical, G protein-independent pathway primarily mediated by β-arrestins.

G Protein-Dependent Signaling: This is the classical signaling pathway initiated immediately upon agonist binding at the plasma membrane. It involves the direct activation of heterotrimeric G proteins (predominantly Gq/11), leading to the activation of effectors like PLC and the subsequent generation of second messengers (IP3, DAG, Ca2+). nih.govuzh.chnih.gov This wave of signaling is typically rapid and is attenuated by the GRK/β-arrestin-mediated desensitization process. nih.gov

G Protein-Independent Signaling: This pathway is initiated by the recruitment of β-arrestins to the activated, phosphorylated receptor. nih.gov Beyond their role in desensitization and internalization, β-arrestins function as versatile scaffold proteins. They can assemble "signalosomes" by recruiting various kinases, most notably components of the MAPK cascade (e.g., c-Src, Raf-1, MEK1, ERK2). nih.gov This β-arrestin-mediated signaling can be initiated at the plasma membrane but is often sustained from intracellular compartments like endosomes following receptor internalization. nih.gov This provides a "second wave" of signaling that is spatially and temporally distinct from the initial G protein-mediated burst. nih.gov Several lines of evidence explicitly link NTS1 internalization to this mode of G protein-independent signaling. uzh.chpnas.orgnih.gov

The ability of an analogue to activate one pathway preferentially over the other is known as "biased agonism." The structural characteristics of the ligand, including modifications at key positions like residue 11, can influence the conformation of the activated receptor. This, in turn, can determine its preference for coupling to G proteins versus β-arrestins. For instance, a hypothetical analogue that effectively activates G proteins but poorly recruits β-arrestin would be a G protein-biased agonist. Conversely, an analogue that strongly recruits β-arrestin while only weakly activating G proteins would be β-arrestin-biased. The development of such biased [Phe11]-Neurotensin analogues or other position 11-modified peptides offers a sophisticated strategy to selectively engage specific downstream effects while avoiding others.

Table 2: Comparison of Signaling Mechanisms This table is interactive. Click on the headers to sort.

| Feature | G Protein-Dependent Signaling | G Protein-Independent Signaling | References |

|---|---|---|---|

| Primary Mediator | Heterotrimeric G proteins (Gαq/11) | β-Arrestins (1 and 2) | nih.govnih.gov |

| Initiation Trigger | Agonist-induced receptor conformation | GRK-mediated receptor phosphorylation | nih.gov |

| Primary Effectors | Phospholipase C, Adenylyl Cyclase | MAPK components (Src, Raf, MEK, ERK), JNK3 | nih.govuzh.chnih.gov |

| Signaling Location | Primarily Plasma Membrane | Plasma Membrane and Endosomes | nih.gov |

| Temporal Profile | Rapid and transient | Often sustained; "second wave" | nih.gov |

| Key Function | Second messenger generation | Signal scaffolding, sustained kinase activation | nih.govuzh.ch |

Preclinical Neurobiological Roles and Neuromodulation by Neurotensin, Phe 11 Analogues

Modulation of Central Dopaminergic Systems and Associated Neurotransmission

Taltirelin has been shown to significantly modulate central dopaminergic systems. Unlike the sharp increase in dopamine (B1211576) (DA) caused by drugs like L-DOPA, Taltirelin promotes a gentle and sustained release of DA in key brain regions such as the cortex and striatum. frontiersin.org This effect is crucial for its therapeutic potential, particularly in conditions like Parkinson's disease (PD), which are characterized by DA deficiency. frontiersin.org

Studies using microdialysis in rat models have confirmed that Taltirelin increases extracellular levels of DA and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in both the nucleus accumbens and the corpus striatum. frontiersin.org The mechanism behind this enhanced DA release involves the vesicular monoamine transporter-2 (VMAT-2), the dopamine transporter (DAT), and the enzyme tyrosine hydroxylase (TH), which is the rate-limiting enzyme in dopamine synthesis. frontiersin.org

Further research has elucidated a specific molecular pathway: Taltirelin upregulates the expression of TRH receptors (TRHR) on GABAergic neurons in the striatum. nih.govresearchgate.net This activation triggers the TRHR-MAPK-RARα-DRD2 signaling cascade, leading to an increase in the expression of both Dopamine Receptor D2 (DRD2) and TH in medium spiny neurons. nih.govresearchgate.net The elevation of TH levels is particularly significant, as it suggests a potential to enhance the dopamine-synthesizing capacity of neurons. frontiersin.orgnih.gov In hemi-PD rat models, sub-chronic, high-dose Taltirelin treatment significantly elevated TH levels in the lesioned striatum. frontiersin.org

Table 1: Effects of Taltirelin on Dopaminergic System Markers in Preclinical Models

| Parameter | Model | Brain Region | Effect | Reference |

|---|---|---|---|---|

| Dopamine (DA) Release | Hemi-PD Rat | Cortex, Striatum | Mild and persistent increase | frontiersin.org |

| DA Metabolites (DOPAC, HVA) | Rat | Nucleus Accumbens, Corpus Striatum | Increased extracellular levels | frontiersin.org |

| Tyrosine Hydroxylase (TH) Level | Hemi-PD Rat | Lesioned Striatum | Significantly increased with 5 mg/kg for 7 days | frontiersin.org |

| Dopamine D2 Receptor (DRD2) Expression | Hemi-PD Rat | Lesioned Striatum | Elevated expression | nih.gov |

| ΔFosB Levels | Hemi-PD Rat | Lesioned Striatum | Moderately elevated, but significantly lower than L-DOPA | frontiersin.org |

Effects on Glutamatergic and GABAergic Synaptic Transmission

The neuromodulatory actions of Taltirelin extend to the primary excitatory and inhibitory neurotransmitter systems in the brain: the glutamatergic and GABAergic systems. As a TRH analog, its effects are often inferred from the known actions of TRH, which modulates cellular responses to both glutamate (B1630785) and gamma-aminobutyric acid (GABA). imrpress.com

Direct investigation into Taltirelin has revealed that it primarily affects GABAergic synapses in the striatum. nih.gov Transcriptomic analysis in hemi-PD rats showed that Taltirelin upregulates the expression of TRH receptors specifically on striatal GABAergic neurons. nih.govresearchgate.netresearchgate.net This interaction suggests a targeted modulation of inhibitory circuits within the basal ganglia. While TRH itself is known to depolarize thalamic GABAergic cells and can depress GABA-induced inhibitory postsynaptic potentials in the hippocampus, the precise downstream effects of Taltirelin on GABAergic transmission require further elucidation. imrpress.com

Regarding the glutamatergic system, the parent peptide TRH has shown controversial effects, with some studies indicating stimulatory and others inhibitory actions on cortical neurons' responses to glutamate. imrpress.com Ampakines, which are positive allosteric modulators of AMPA-type glutamate receptors, are known to be crucial for generating respiratory rhythm in the brainstem. tandfonline.com Although Taltirelin's direct interaction with glutamate receptors is not fully detailed, its role as a respiratory stimulant may involve modulation of these glutamatergic pathways. tandfonline.comnih.gov

Influence on Neuronal Excitability and Spontaneous Firing Rates in Discrete Brain Regions

Taltirelin exhibits potent central nervous system (CNS) stimulant activity, which is 10 to 100 times stronger and has a longer duration than TRH. researchgate.net This is reflected in its ability to influence neuronal excitability and firing rates in various brain regions.

In preclinical models, Taltirelin has been shown to directly regulate the activity of neurons that express TRH receptors. jst.go.jp For instance, it acts on neurons in the locus coeruleus to increase their activity, which is linked to its analgesic effects. jst.go.jp In the context of respiratory control, Taltirelin stimulates breathing by affecting the preBötzinger complex, a key respiratory rhythm generator in the brainstem. nih.govresearchgate.net Studies in sleeping rats have shown that both local microperfusion into the hypoglossal motor nucleus and systemic administration of Taltirelin increase tonic and phasic tongue muscle activity, indicating an excitatory effect on motor output. mdpi.comoup.com

In rat models of Parkinson's disease, Taltirelin not only improves motor function but also halts electrophysiological abnormalities, reversing the bursting firing patterns of projecting neurons in the primary motor cortex and dorsolateral striatum. frontiersin.org The parent hormone, TRH, is also known to directly alter the neuronal firing rate in hypothalamic nuclei like the ventromedial nucleus and lateral hypothalamic area. imrpress.com Taltirelin potentiates acetylcholine-induced neuronal excitation in rat cerebral cortex neurons, further highlighting its role in enhancing neuronal excitability. nih.govresearchgate.net

Investigation in Preclinical Models of Neurological and Neuropsychiatric Disorders

Taltirelin has been extensively investigated in various preclinical models, showing promise for a range of neurological and neuropsychiatric conditions.

Spinocerebellar Degeneration (SCD): Taltirelin is approved in Japan for treating ataxia in patients with SCD. newdrugapprovals.orgscispace.com Preclinical studies have consistently demonstrated its anti-ataxic effects. e-jmd.org In a murine model of spinocerebellar ataxia (the rolling mouse Nagoya), Taltirelin was shown to ameliorate ataxic behavior. frontiersin.org Its therapeutic action in SCD is thought to be mediated by enhancing central neurotransmission, potentially involving the nitric oxide-cGMP pathway in the cerebellum, which may help restore impaired long-term depression (LTD) at cerebellar synapses. frontiersin.org

Parkinson's Disease (PD): In multiple rodent models of PD (both MPTP and rotenone-induced), Taltirelin has shown significant neuroprotective and therapeutic effects. nih.govfrontiersin.org It improves locomotor function and preserves dopaminergic neurons in the substantia nigra. researchgate.netfrontiersin.orgfrontiersin.orgmedchemexpress.com Mechanistically, Taltirelin reduces the toxicity of neurotoxins like MPP+ and rotenone (B1679576) in cell cultures, alleviates apoptosis, and rescues the viability of dopaminergic neurons. nih.govfrontiersin.orgnih.gov It also down-regulates the levels of key pathological proteins, including phosphorylated α-synuclein (p-α-synuclein S129) and phosphorylated tau (p-tau S396), and inhibits monoamine oxidase-B (MAO-B) activity, thereby reducing oxidative stress. nih.govfrontiersin.orgresearchgate.net Notably, it achieves these effects without inducing the dyskinesia commonly associated with L-DOPA treatment. frontiersin.org

Table 2: Summary of Taltirelin's Effects in Preclinical Parkinson's Disease Models

| Model | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| MPTP-induced PD Mice | Improved Motor Function | Significantly alleviated impairment in rotarod test at 1 mg/kg. | frontiersin.orgnih.gov |

| Rotenone-induced PD Mice | Neuroprotection | Preserved dopaminergic neurons in the substantia nigra. | nih.govfrontiersin.org |

| SH-SY5Y Cells (in vitro) | Reduced Neurotoxicity | Increased cell viability and reduced apoptosis when treated with MPP+ or Rotenone. | nih.govmedchemexpress.comresearchgate.net |

| Hemi-PD Rat | Symptom Improvement without Dyskinesia | Improved locomotor function and reversed abnormal firing rates without inducing dyskinesia. | frontiersin.org |

| Various PD Models | Pathological Protein Reduction | Down-regulated levels of p-tau (S396) and p-α-synuclein (S129). | nih.govfrontiersin.orgmedchemexpress.com |

Other Disorders: As an analogue of TRH, which has modulatory effects in various neurological disorders, Taltirelin's potential has been considered for conditions like Alzheimer's disease, depression, and schizophrenia. nih.govresearchgate.netnih.gov Its ability to enhance cholinergic and dopaminergic neurotransmission provides a rationale for potential benefits in dementia. nih.govresearchgate.net Preclinical studies have also shown that Taltirelin can alleviate fatigue-like behavior in mouse models, suggesting a broader application for symptoms associated with chronic illness. mdpi.commedchemexpress.com

Preclinical Evaluation of Pain Modulatory Effects and Analgesic Potential of Neurotensin, Phe 11 Analogues

Mechanisms of Opioid-Independent Antinociception in Rodent Models

Neurotensin (B549771) (NT) and its analogues exert profound analgesic effects through a mechanism that is distinctly independent of the opioid system. acs.orgnih.gov This characteristic represents a significant area of interest for developing alternative pain management strategies, particularly in light of the adverse effects associated with long-term opioid use. nih.gov The antinociceptive action of neurotensin is mediated by its own set of G protein-coupled receptors, primarily the neurotensin receptor subtype 1 (NTS1) and subtype 2 (NTS2). nih.govacs.org

Studies in rodent models have consistently demonstrated that the analgesia induced by the central administration of neurotensin or its analogues is not blocked by opioid receptor antagonists like naloxone. nih.govresearchgate.net This naloxone-insensitivity confirms that the pain-relieving pathway activated by neurotensin does not converge on the classical opioid receptors (mu, delta, or kappa) that are targeted by morphine and other opioids. researchgate.net NT and its receptors are widely distributed throughout the central nervous system (CNS) in regions critical for pain processing and modulation, including the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), and the spinal cord. nih.govresearchgate.net Activation of neurotensin receptors in these areas can modulate nociceptive signaling, offering a separate pathway for pain relief. researchgate.netnih.gov The development of hybrid molecules that combine opioid and neurotensin pharmacophores is an emerging strategy, aiming to leverage both pathways for potentially synergistic pain relief. nih.govnih.gov

Efficacy in Acute Nociceptive Assays (e.g., Thermal and Mechanical Pain Models)

Neurotensin analogues have demonstrated significant efficacy in various rodent models of acute pain, which are designed to assess responses to brief, noxious stimuli. These models include thermal assays, such as the tail-flick test, and mechanical pressure tests.

In the tail-flick test, which measures the latency of a rodent to move its tail from a heat source, spinally administered NTS2-selective agonists have been shown to produce dose-dependent antinociceptive responses. nih.gov For instance, the metabolically stable NT(8-13) analogue JMV5296, which shows a 25-fold selectivity for the NTS2 receptor, induced a strong antinociceptive effect in the tail-flick model following central delivery. arxiv.org Similarly, the opioid-neurotensin hybrid peptide PK23 produced a potent pain-relieving effect upon exposure to a thermal stimulus. nih.gov

The study of structural analogues where the tyrosine at position 11 is replaced has also yielded insights. While neurotensin and the analogue [Phe11]-NT were found to decrease motor activity, they also produced other central effects, indicating their activity in neurobehavioral assays. nih.gov The development of analogues focuses on separating the desired analgesic effects from other CNS actions. nih.gov

Table 1: Efficacy of Selected Neurotensin Analogues in Acute Pain Models

| Analogue | Pain Model | Key Finding |

|---|---|---|

| NTS2-selective agonists | Tail-flick test | Produced dose-dependent antinociceptive responses. nih.gov |

| JMV5296 | Tail-flick test | Induced a strong antinociceptive effect. arxiv.org |

| PK23 (Opioid-NT Hybrid) | Thermal stimulus test | Produced a potent pain-relieving effect. nih.gov |

Therapeutic Actions in Chronic and Inflammatory Pain Models (e.g., Formalin Test)

The therapeutic potential of neurotensin analogues extends beyond acute pain to more clinically relevant models of persistent and inflammatory pain. nih.gov The formalin test in rodents is a widely used model that involves two distinct phases of nociceptive behavior: an initial acute phase followed by a longer-lasting inflammatory phase, providing a model for tonic pain. nih.govarxiv.org

Spinal administration of neurotensin agonists that bind to both NTS1 and NTS2 receptors, such as NT and NT69L, significantly reduces pain-related behaviors during the inflammatory second phase of the formalin test. nih.gov Furthermore, NTS2-selective analogues like JMV-431 and levocabastine (B1674950) are also effective in diminishing the aversive behaviors induced by formalin, highlighting the role of NTS2 in modulating persistent inflammatory pain. nih.gov Activation of spinal NTS2 receptors has been shown to reduce formalin-induced c-fos expression in dorsal horn neurons, a marker of neuronal activity related to pain. nih.gov

In a visceral pain model, the writhing assay, neurotensin analogues including the NTS1/NTS2 agonist NT69L and the NTS2-selective agonist NT79 effectively reduced writhing behavior in mice. nih.gov The metabolically stable, NTS2-selective analogue JMV5296 also demonstrated a strong antinociceptive effect in the formalin test and in a chronic inflammatory pain model using Complete Freund's Adjuvant (CFA). arxiv.org One study found that an NTS2-selective analogue was more potent than morphine at equimolar doses in reducing formalin-induced nociceptive behaviors. acs.org

Table 2: Efficacy of Neurotensin Analogues in Inflammatory and Visceral Pain Models

| Analogue/Agonist | Pain Model | Key Finding |

|---|---|---|

| NT, NT69L (NTS1/NTS2) | Formalin Test (Phase 2) | Significantly reduced pain-evoked responses. nih.gov |

| JMV-431, Levocabastine (NTS2-selective) | Formalin Test | Effective in inhibiting aversive behaviors. nih.gov |

| NT69L, NT79 | Writhing Assay (Visceral) | Reduced writhing behavior. nih.gov |

| JMV5296 (NTS2-selective) | Formalin Test, CFA Model | Induced strong antinociceptive effects. arxiv.org |

| NTS2-selective analogue (Compound 13) | Formalin Test | More potent than morphine at equimolar doses. acs.org |

Differential Contribution of NTS1 and NTS2 Receptors to Analgesic Outcomes

Activation of the NTS1 receptor is associated with not only analgesia but also with significant side effects such as hypotension (a drop in blood pressure) and hypothermia (a drop in body temperature). acs.orgacs.orgresearchgate.net These effects may limit the clinical utility of non-selective NTS1 agonists. arxiv.org In contrast, the NTS2 receptor appears to be a primary target for achieving analgesia without these undesirable effects. acs.orgresearchgate.net

Studies using knockout mice have been instrumental in clarifying these roles. In a visceral pain model, the NTS2-selective analogue NT79 reduced pain in mice lacking the NTS1 receptor, while the NTS1-selective analogue NT72 showed analgesic effects in mice lacking the NTS2 receptor. nih.gov This indicates that both receptors can independently mediate analgesia. nih.gov Interestingly, the same study suggested that NTS1 activation might inhibit NTS2-mediated analgesia, and that the NTS2 receptor is necessary for the development of tolerance to the analgesic effects of the mixed agonist NT69L. nih.gov

Consequently, a major strategy in drug design has been to create analogues with high selectivity for the NTS2 receptor over the NTS1 receptor. acs.org Modifications to the neurotensin peptide, particularly at the Tyrosine-11 position, have been shown to increase selectivity toward NTS2. acs.orgacs.org For example, replacing Tyr11 with cyclic surrogates like 6-OH-Tic or 7-OH-Tic can significantly reduce binding affinity for NTS1, thereby enhancing NTS2 selectivity. acs.org The development of such NTS2-selective agonists offers a promising path toward potent, opioid-independent analgesics with a reduced burden of side effects. nih.govresearchgate.net

Table 3: Receptor Selectivity and Functional Outcomes of Neurotensin Analogues

| Analogue | Receptor Selectivity | Analgesic Effect | Key Associated Side Effects (via NTS1) |

|---|---|---|---|

| NT, NT69L | NTS1 / NTS2 (Mixed) | Yes nih.govnih.gov | Hypotension, Hypothermia acs.orgresearchgate.net |

| NT72 | NTS1-selective | Yes (in NTS2 knockout mice) nih.gov | N/A |

| NT79, Levocabastine, JMV-431 | NTS2-selective | Yes nih.govnih.gov | Reduced/Absent acs.orgresearchgate.net |

| JMV5296 | NTS2-selective | Yes arxiv.org | No induced hypothermia arxiv.org |

| Analogues with Tyr11 modifications | NTS2-selective | Yes acs.orgacs.org | Reduced/Absent acs.orgacs.orgresearchgate.net |

Emerging Research Directions and Preclinical Therapeutic Promise of Neurotensin, Phe 11 Analogues

Optimization of Metabolic Stability and Pharmacokinetic Profiles for Enhanced Preclinical Efficacy

The therapeutic potential of neurotensin (B549771) (NT) analogues, including those with a phenylalanine at position 11 ([Phe11]-NT), has been historically hindered by their rapid degradation by proteases, resulting in a very short plasma half-life of less than two minutes. frontiersin.org This high susceptibility to enzymatic cleavage significantly limits their in vivo efficacy. frontiersin.org Key cleavage sites have been identified at the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² peptide bonds. acs.org Consequently, a primary focus of research has been to engineer metabolically stable analogues with improved pharmacokinetic profiles.

Several strategies have been employed to enhance the stability of NT analogues. One effective approach involves the introduction of a reduced amide bond at the Lys⁸-Lys⁹ position. researchgate.netnih.gov This modification, in combination with other substitutions, has been shown to significantly increase resistance to proteolytic degradation. frontiersin.org For instance, the incorporation of unnatural amino acids like silaproline (Sip) and trimethylsilylalanine (TMSAla) at positions 10 and 13, respectively, when combined with a reduced Lys⁸-Lys⁹ bond in the analogue JMV5296, extended the plasma half-life to over 20 hours. researchgate.netnih.gov

Further modifications targeting other vulnerable sites have also proven beneficial. Replacing Ile¹² with tert-leucine (Tle) has been shown to improve enzymatic stability without negatively impacting receptor affinity. acs.org The substitution of Tyr¹¹ with D-isomers, such as in [D-Phe11]-NT, has been found to confer resistance to degradation by brain peptidases. nih.govdntb.gov.uamdpi.comfrontiersin.orgnih.gov

The development of radiolabeled NT analogues for imaging and therapy has also driven innovations in metabolic stabilization. nih.gov Strategies for these applications include the introduction of an albumin-binding domain to prolong circulation time and modifications at the C-terminus. nih.gov These chemical modifications are crucial for increasing the stability and, consequently, the tumor uptake of these agents. researchgate.net

Table 1: Strategies for Enhancing Metabolic Stability of Neurotensin Analogues

| Modification Strategy | Example Analogue/Modification | Outcome | Reference |

| Reduced Amide Bond | Reduced Lys⁸-Lys⁹ bond | Increased resistance to proteolysis | frontiersin.org |

| Unnatural Amino Acids | Sip¹⁰ and TMSAla¹³ with reduced Lys⁸-Lys⁹ bond (JMV5296) | Plasma half-life > 20 hours | researchgate.netnih.gov |

| C-terminal Modification | Replacement of Ile¹² with Tle | Improved enzymatic stability | acs.org |

| D-Amino Acid Substitution | [D-Phe11]-NT | Resistance to brain peptidases | nih.govdntb.gov.uamdpi.comfrontiersin.orgnih.gov |

| Albumin-Binding Domain | (palmitoyl)Lys⁷ | Full resistance to NEP/ACE peptidases | nih.gov |

Development of Novel Receptor-Selective Agonists and Antagonists for Targeted Interventions

Neurotensin exerts its effects through three main receptor subtypes: NTS1, NTS2, and NTS3. researchgate.net The majority of NT's central effects are mediated by NTS1 and NTS2. frontiersin.orgnih.gov A significant challenge in developing NT-based therapeutics is that the activation of NTS1 is associated with side effects like hypotension and hypothermia, while NTS2 activation appears to mediate analgesia without these adverse effects. researchgate.netnih.goviasp-pain.org This has spurred the development of receptor-selective ligands to target specific therapeutic outcomes.

The substitution of tyrosine at position 11 has been a key strategy for modulating receptor selectivity. acs.org Replacing Tyr¹¹ with cyclic surrogates like 6-OH-Tic or 7-OH-Tic has been shown to significantly decrease binding affinity for NTS1, thereby increasing selectivity for NTS2. acs.orgiasp-pain.org The combination of a β³-homoamino acid at position 8 with a Tyr mimetic at position 11 can also enhance NTS2 selectivity. acs.org

One notable success in this area is an analogue that incorporates both a β³hLys at position 8 and a 6-OH-Tic at position 11. This compound demonstrated high potency and selectivity for NTS2, leading to strong analgesic effects without the unwanted side effects of hypotension and hypothermia. acs.orgiasp-pain.org Similarly, the analogue JMV5296, which combines a reduced Lys⁸-Lys⁹ bond with Sip and TMSAla substitutions, exhibits a 25-fold selectivity for NTS2. nih.gov

The development of selective antagonists has also been a focus of research. While much of the early work on NT analogues was conducted before the full characterization of receptor subtypes, the availability of selective antagonists for NTS1, such as SR 48692, has been instrumental in dissecting the roles of the different receptors. researchgate.net More recently, macrocyclic compounds have been identified that are highly selective for NTS2 and can potentiate the analgesic effects of morphine. nih.gov

Table 2: Receptor Selectivity of Neurotensin Analogues

| Analogue/Modification | Target Receptor | Key Features | Reference |

| [Phe11]-NT | NTS1/NTS2 | Decreased motor activity | nih.gov |

| [D-Phe11]-NT | NTS1/NTS2 | Increased motor activity | nih.gov |

| JMV5296 | NTS2 selective | 25-fold selectivity for NTS2 | nih.gov |

| β³hLys⁸ and 6-OH-Tic¹¹ | NTS2 selective | Strong analgesic action without hypotension/hypothermia | acs.orgiasp-pain.org |

| Macrocyclic NT(7-12) analogue | NTS2 selective | 30,000-fold selectivity over NTS1 | nih.gov |

Potential as Non-Opioid Analgesics in Diverse Preclinical Pain States

Neurotensin and its analogues have demonstrated significant antinociceptive properties, offering a promising avenue for the development of non-opioid analgesics. researchgate.net These effects are mediated through the NTS1 and NTS2 receptors and are distinct from the opioid system, as they are not reversed by opioid antagonists like naloxone. researchgate.netnih.gov This opioid-independent mechanism is a critical advantage, given the ongoing opioid crisis. nih.gov

The C-terminal fragment NT(8-13) is considered the minimal sequence required for the full expression of NT's antinociceptive effects. nih.gov Analogues built upon this fragment have shown potent analgesia in various preclinical pain models. For example, the metabolically stable and NTS2-selective analogue JMV5296 induced strong antinociceptive effects in acute (tail-flick), tonic (formalin), and chronic inflammatory (CFA) pain models without causing hypothermia. nih.gov

The development of NTS2-selective agonists is particularly promising for pain management, as they appear to be free of the adverse effects associated with NTS1 activation. researchgate.netiasp-pain.org An analogue with β³hLys⁸ and 6-OH-Tic¹¹ substitutions produced a strong analgesic effect in the rat formalin-induced pain model. acs.orgiasp-pain.org

Furthermore, hybrid peptides that combine opioid and neurotensin pharmacophores are being explored. if-pan.krakow.plresearchgate.net One such hybrid, PK20, demonstrated a potent and long-lasting analgesic effect. if-pan.krakow.pl These multitarget ligands represent an innovative approach to pain management. researchgate.netvub.be

Explorations in Preclinical Oncology: Receptor Targeting for Imaging and Therapy

The overexpression of the neurotensin receptor 1 (NTS1) in several types of human cancers, including pancreatic, colorectal, lung, and breast cancer, has established it as a valuable target for cancer imaging and therapy. nih.govnih.govresearchgate.netnih.gov This has led to the development of radiolabeled NT analogues designed to specifically target and visualize NTS1-positive tumors. researchgate.netnih.gov

The C-terminal hexapeptide NT(8-13) is the crucial fragment for binding to NTS1 and serves as the lead structure for these radiopharmaceuticals. nih.govresearchgate.net To be effective, these agents must be metabolically stable to ensure they reach the tumor site intact. nih.gov Various stabilization techniques, such as amino acid substitutions and N-methylation, have been employed to improve the in vivo stability of these analogues. researchgate.net

Radiolabeled NT analogues, such as those incorporating DOTA chelators for labeling with isotopes like ⁶⁸Ga and ¹¹¹In, have shown promise in preclinical studies for PET imaging and SPECT imaging, respectively. researchgate.net For example, ⁶⁸Ga-DOTA-NT-20.3 has demonstrated the ability to detect very small tumors in preclinical models. researchgate.net

Beyond imaging, these targeted analogues also hold therapeutic potential. By labeling them with therapeutic radionuclides, it may be possible to deliver a cytotoxic payload directly to cancer cells, a strategy known as peptide receptor radionuclide therapy (PRRT). researchgate.net For instance, DOTA-NT-20.3 is being considered for therapy with yttrium-90 (B1217062) or lutetium-177. researchgate.net The development of these theranostic agents, which combine diagnostic and therapeutic capabilities, is a rapidly advancing field in oncology. nih.gov

Synergistic Interactions with Other Neurotransmitter Systems and Polypharmacological Approaches

Neurotensin's effects are intricately linked with other neurotransmitter systems, most notably the dopaminergic system. qyaobio.comnih.gov These interactions are of significant clinical interest due to their potential relevance to conditions like schizophrenia and drug abuse. nih.gov Neurotensin can modulate dopamine-related processes, and dopaminergic neurons are known to express NTS1 receptors. researchgate.net The antipsychotic-like effects of NT are largely attributed to its regulation of dopaminergic signaling. researchgate.net

The development of polypharmacological agents, or multitarget ligands, that simultaneously engage neurotensin receptors and other targets represents an emerging therapeutic strategy. researchgate.net This approach is based on the understanding that many effective drugs achieve their clinical efficacy by modulating multiple proteins rather than a single target. researchgate.net

A prominent example of this strategy is the creation of hybrid peptides that combine opioid and neurotensin pharmacophores. researchgate.netacs.org By fusing a μ-/δ-opioid agonist with an NT(8-13) analogue, researchers have developed compounds that exhibit both opioid and neurotensin receptor activity. researchgate.net The goal is often to create ligands that are selective for the μ-opioid receptor (MOR) and the NTS2 receptor to maximize analgesic effects while minimizing the side effects associated with NTS1 activation. researchgate.net One such hybrid peptide demonstrated significant and prolonged antinociception in preclinical models. researchgate.net This approach of designing multitarget ligands offers a novel paradigm for developing more effective and safer therapeutics for complex conditions like chronic pain.

Q & A

Q. What computational tools model neurotensin’s allosteric modulation of dopamine receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.